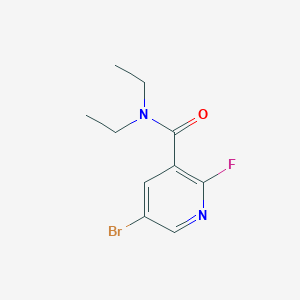

5-Bromo-N,N-diethyl-2-fluoronicotinamide

Description

Structure

3D Structure

Propriétés

IUPAC Name |

5-bromo-N,N-diethyl-2-fluoropyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrFN2O/c1-3-14(4-2)10(15)8-5-7(11)6-13-9(8)12/h5-6H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSXUQPBBZFVLNM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)C1=C(N=CC(=C1)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrFN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5 Bromo N,n Diethyl 2 Fluoronicotinamide

Precursor Synthesis Strategies for Halogenated Nicotinamide (B372718) Cores

A fundamental approach to the synthesis of 5-Bromo-N,N-diethyl-2-fluoronicotinamide involves the initial preparation of the requisite halogenated nicotinic acid precursors, which are subsequently converted to the final diethylamide product.

Synthesis of 5-Bromonicotinic Acid and 2-Fluoronicotinic Acid Precursors

The synthesis of key precursors such as 5-bromonicotinic acid and 2-fluoronicotinic acid is a critical first step in a convergent synthetic strategy. 5-Bromonicotinic acid can be prepared from nicotinic acid through direct bromination. This electrophilic aromatic substitution is typically carried out using bromine in the presence of a suitable catalyst. Another route involves the hydrolysis of methyl 5-bromonicotinate, for example, using sodium hydroxide (B78521) in a solvent mixture like tetrahydrofuran (B95107) and water.

Similarly, 5-bromo-2-fluoronicotinic acid has been synthesized via the hydrolysis of its corresponding methyl ester, methyl 5-bromo-2-fluoronicotinate. This reaction is typically achieved using a base such as sodium hydroxide in an aqueous solution, followed by neutralization with an acid like hydrochloric acid to yield the desired carboxylic acid. chemicalbook.com

Amidation Reactions for N,N-Diethylamide Formation

The formation of the N,N-diethylamide moiety is a crucial step in the synthesis of the target compound. This transformation is generally achieved by reacting the corresponding carboxylic acid precursor with diethylamine (B46881). To facilitate this amidation, a coupling agent is often employed to activate the carboxylic acid. A variety of modern coupling reagents can be utilized for this purpose. For instance, in a related synthesis of an amide from 5-bromo-2-furoic acid, 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (B91526) (HATU) was used as the coupling agent in the presence of a base like triethylamine (B128534) in a solvent such as dimethylformamide. This methodology can be adapted for the amidation of 5-bromo-2-fluoronicotinic acid with diethylamine to produce this compound.

Direct Synthesis Approaches to this compound

Direct synthesis strategies aim to introduce the halogen substituents onto a pre-existing nicotinamide scaffold or assemble the molecule in a more convergent manner.

Regioselective Halogenation Methods (Bromination, Fluorination)

Regioselective halogenation presents a potential route to introduce the bromo and fluoro groups at the desired positions of the nicotinamide ring. The electron-withdrawing nature of the diethylamide group and the nitrogen atom in the pyridine (B92270) ring directs incoming electrophiles to specific positions. However, achieving precise regioselectivity in dihalogenation can be challenging and may require careful control of reaction conditions and the use of specific halogenating agents. For instance, the bromination of a 2-fluoronicotinamide (B1295682) derivative would need to selectively occur at the 5-position, while the fluorination of a 5-bromonicotinamide (B182952) derivative would need to be directed to the 2-position. The development of such regioselective methods is an active area of research in heterocyclic chemistry.

Multi-step Reaction Sequences for Convergent Synthesis

A convergent synthesis approach for this compound would involve the synthesis of appropriately substituted fragments that are then combined to form the final product. For example, a key intermediate, 5-bromo-2-fluoronicotinic acid, can be synthesized and then subjected to an amidation reaction with diethylamine as described in section 2.1.2. This multi-step sequence, where the fully halogenated carboxylic acid is first prepared and then converted to the amide, is often a more controlled and higher-yielding approach compared to direct halogenation of the N,N-diethylnicotinamide core.

Radiochemical Synthesis Considerations for Fluorinated Analogues

The synthesis of radiolabeled analogues of this compound, particularly with the positron-emitting isotope fluorine-18 (B77423) ([¹⁸F]), is of significant interest for PET imaging applications. The short half-life of ¹⁸F (approximately 110 minutes) necessitates rapid and efficient radiolabeling procedures.

A common strategy for the radiosynthesis of [¹⁸F]-fluorinated aromatic compounds is nucleophilic aromatic substitution (SₙAr). In a closely related example, the radiosynthesis of [¹⁸F]N-(2-(diethylamino)ethyl)-6-fluoronicotinamide was achieved via a one-step nucleophilic heteroaromatic substitution. This involved reacting the corresponding 6-bromo-N-(2-(diethylamino)ethyl)nicotinamide precursor with [¹⁸F]fluoride. This precedent suggests that a similar approach could be employed for the synthesis of [¹⁸F]this compound, where a suitable precursor, such as 2,5-dibromo-N,N-diethylnicotinamide or a derivative with a better leaving group at the 2-position, would be reacted with [¹⁸F]fluoride. The reaction conditions would need to be carefully optimized to achieve high radiochemical yield and purity within a short synthesis time.

Development of Bromo-Precursors for Fluorination (e.g., ¹⁸F-incorporation)

The successful radiosynthesis of 2-[¹⁸F]fluoro-5-substituted nicotinamides heavily relies on the design and availability of appropriate precursors. For the synthesis of [¹⁸F]this compound, a suitable precursor would be a 5-bromo-N,N-diethylnicotinamide derivative with a good leaving group at the 2-position that can be readily displaced by the [¹⁸F]fluoride ion.

For instance, a plausible precursor would be 5-Bromo-2-chloro-N,N-diethylnicotinamide . The synthesis of this precursor would likely start from commercially available 5-bromonicotinic acid. The synthetic route could involve the following conceptual steps:

Chlorination of the pyridine ring: The 5-bromonicotinic acid could be converted to its N-oxide, which facilitates the introduction of a chlorine atom at the 2-position using a chlorinating agent like phosphorus oxychloride (POCl₃).

Amide formation: The resulting 5-bromo-2-chloronicotinic acid would then be converted to the corresponding N,N-diethylamide. This can be achieved by first activating the carboxylic acid group (e.g., by forming an acyl chloride with thionyl chloride) and then reacting it with diethylamine.

An alternative approach could involve starting with a pre-formed N,N-diethylnicotinamide and then introducing the bromine and the leaving group. However, controlling the regioselectivity of these reactions can be challenging.

The stability and reactivity of the precursor are crucial. It must be stable enough to be purified and stored, yet reactive enough to undergo efficient fluorination under the demanding conditions of radiolabeling, which often involve small amounts of reagents and short reaction times due to the radioactive decay of ¹⁸F.

Nucleophilic Aromatic Substitution Strategies for Bromo-Fluorine Exchange

The core chemical transformation in the synthesis of this compound from a 2-halo precursor is a nucleophilic aromatic substitution (SₙAr) reaction. In the context of radiolabeling with ¹⁸F, this involves the displacement of a leaving group (e.g., chloride or bromide) on the aromatic pyridine ring by the [¹⁸F]fluoride ion.

The pyridine ring, being electron-deficient, is inherently activated towards nucleophilic attack. This is further enhanced by the presence of the electron-withdrawing N,N-diethylnicotinamide group. The general mechanism for the SₙAr reaction in this context proceeds via a two-step addition-elimination pathway:

Nucleophilic Attack: The [¹⁸F]fluoride ion, a potent nucleophile, attacks the carbon atom at the 2-position of the pyridine ring, which bears the leaving group. This forms a high-energy, negatively charged intermediate known as a Meisenheimer complex.

Leaving Group Departure: The aromaticity of the pyridine ring is restored by the expulsion of the leaving group (e.g., chloride or bromide ion).

The efficiency of this bromo-fluorine (or halo-fluorine) exchange is influenced by several factors:

Nature of the Leaving Group: The reactivity of halogens as leaving groups in SₙAr reactions on heteroaromatic systems can vary. Generally, the ease of displacement does not always follow the simple trend of bond strength, and is highly dependent on the specific substrate and reaction conditions.

Reaction Conditions: Key parameters that are optimized for radiosynthesis include temperature, solvent, and the nature of the [¹⁸F]fluoride source. High temperatures are often employed to accelerate the reaction. Aprotic polar solvents such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) are typically used to solvate the cationic counter-ion of the fluoride (B91410) salt and enhance the nucleophilicity of the fluoride ion.

Activation of [¹⁸F]Fluoride: The [¹⁸F]fluoride is typically produced as an aqueous solution. To enhance its nucleophilicity for the substitution reaction, it is usually treated with a phase-transfer catalyst, such as a potassium-Kryptofix 2.2.2 (K₂₂₂) complex or a tetraalkylammonium salt. This complexation helps to sequester the potassium ion, leaving a "naked" and highly reactive fluoride ion.

While specific experimental data for the bromo-fluorine exchange on 5-Bromo-N,N-diethyl-2-halonicotinamide is not available in the reviewed literature, studies on similar nicotinamide derivatives provide insights into the expected reaction conditions and yields.

Table 1: General Parameters for Nucleophilic Aromatic Substitution in Radiosynthesis of [¹⁸F]Nicotinamide Derivatives

| Parameter | Typical Conditions | Rationale |

|---|---|---|

| Precursor | 2-Chloro or 2-Nitro nicotinamide derivative | Good leaving groups for SₙAr. |

| [¹⁸F]Fluoride Source | [¹⁸F]KF/K₂₂₂ or [¹⁸F]TBAF | Provides a highly nucleophilic fluoride ion. |

| Solvent | DMSO, DMF, Acetonitrile (B52724) | Aprotic polar solvents enhance fluoride nucleophilicity. |

| Temperature | 100 - 180 °C | Overcomes the activation energy of the reaction. |

| Reaction Time | 5 - 20 minutes | Short times are crucial due to the half-life of ¹⁸F. |

Automated Synthesis Techniques for Radiochemical Production

The production of [¹⁸F]-labeled radiopharmaceuticals for clinical and preclinical use necessitates the use of automated synthesis modules. These systems offer several advantages over manual synthesis, including improved radiation safety for the operator, enhanced reproducibility, and compliance with Good Manufacturing Practice (GMP) guidelines.

The automated synthesis of [¹⁸F]this compound would typically be performed on a commercially available synthesis module (e.g., GE TRACERlab™, Siemens Explora®, or similar platforms). The process is generally controlled by a computer, which executes a pre-programmed sequence of operations. A typical automated synthesis sequence for a radiotracer like [¹⁸F]this compound would involve the following stages:

[¹⁸F]Fluoride Trapping and Elution: The cyclotron-produced aqueous [¹⁸F]fluoride is delivered to the synthesis module and trapped on an anion exchange cartridge. It is then eluted into the reaction vessel using a solution of a phase-transfer catalyst (e.g., K₂CO₃/K₂₂₂) in a mixture of acetonitrile and water.

Azeotropic Drying: The water is removed from the reaction vessel by azeotropic distillation with acetonitrile under a stream of inert gas (e.g., nitrogen or argon) and heating. This step is critical for activating the fluoride for the subsequent nucleophilic substitution.

Radiolabeling Reaction: A solution of the precursor (e.g., 5-Bromo-2-chloro-N,N-diethylnicotinamide) in an appropriate solvent (e.g., DMSO) is added to the dried [¹⁸F]fluoride, and the reaction mixture is heated to a specific temperature for a set duration to effect the fluorination.

Purification: After the reaction, the crude product mixture is purified to remove unreacted [¹⁸F]fluoride, the precursor, and any byproducts. This is typically achieved using high-performance liquid chromatography (HPLC). The fraction containing the desired radiolabeled product is collected.

Formulation: The collected HPLC fraction, which is usually in an organic solvent/water mixture, is then reformulated into a physiologically compatible solution for injection. This often involves solid-phase extraction (SPE) where the product is trapped on a cartridge, washed with water, and then eluted with a small volume of ethanol, followed by dilution with saline.

Quality Control: The final product undergoes a series of quality control tests to ensure its identity, purity (radiochemical and chemical), and sterility before it can be used.

Table 2: Representative Automated Synthesis Parameters for [¹⁸F]Nicotinamide-based Radiotracers

| Step | Parameter | Details |

|---|---|---|

| Synthesis Module | e.g., GE TRACERlab™, Siemens Explora® | Commercially available automated synthesizers. |

| [¹⁸F]Fluoride Trapping | Anion exchange cartridge (e.g., QMA) | Efficiently captures [¹⁸F]fluoride from aqueous solution. |

| Elution | K₂CO₃/K₂₂₂ in MeCN/H₂O | Forms the reactive [K/K₂₂₂]⁺¹⁸F⁻ complex. |

| Drying Temperature | 80 - 120 °C | Removal of water to activate the fluoride. |

| Labeling Temperature | 120 - 180 °C | Drives the nucleophilic substitution reaction. |

| Purification Method | Semi-preparative HPLC | Separates the product from impurities. |

| Final Formulation | SPE (e.g., C18 cartridge) and sterile filtration | Provides a product suitable for injection. |

| Typical Synthesis Time | 40 - 90 minutes | From end of bombardment to final product. |

The development of a robust and reliable automated synthesis protocol is essential for the routine production of [¹⁸F]this compound for its intended applications.

Chemical Reactivity and Transformation Studies of 5 Bromo N,n Diethyl 2 Fluoronicotinamide

Reactivity of the Bromine Moiety

The bromine atom at the C-5 position of the pyridine (B92270) ring is a key site for functionalization, primarily through nucleophilic substitution and metal-catalyzed cross-coupling reactions.

Nucleophilic Substitution Reactions

Arylthiolates, in some cases, can react via a single electron transfer (SET) mechanism, leading to a different array of products alongside the expected substitution product. nih.gov The reactivity of the 5-bromo position in 5-Bromo-N,N-diethyl-2-fluoronicotinamide would be influenced by the electron-withdrawing effects of the ring nitrogen, the 2-fluoro substituent, and the diethylamide group, which collectively modulate the electrophilicity of the carbon atom bonded to the bromine.

Cross-Coupling Reactions (e.g., Suzuki-Miyaura Coupling, related transformations)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and the bromine moiety at the 5-position is an ideal handle for such transformations. The Suzuki-Miyaura coupling, which pairs an organoboron reagent with an organic halide, is particularly effective for functionalizing bromo-heterocycles.

Extensive research on brominated heterocycles, such as 5-bromo-1,2,3-triazines and 3-bromo pyrazolo[1,5-a]pyrimidin-5-ones, has demonstrated efficient Suzuki-Miyaura coupling with a wide range of (hetero)aryl boronic acids. uzh.chnih.govresearchgate.netnih.govrsc.org These reactions typically employ a palladium catalyst, often with specialized phosphine (B1218219) ligands like 1,1'-bis(diphenylphosphino)ferrocene (dppf) or XPhos, in the presence of a base. uzh.chnih.gov The reaction conditions can be optimized to achieve high yields, often with microwave assistance to shorten reaction times. nih.govresearchgate.net The versatility of this method allows for the introduction of various aryl and heteroaryl groups, including those with either electron-donating or electron-withdrawing substituents. nih.govnih.gov This established reactivity suggests that this compound would be a suitable substrate for similar Suzuki-Miyaura reactions, enabling the synthesis of a diverse library of 5-aryl-2-fluoronicotinamide derivatives.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Bromo-Heterocycles

| Bromo-Substrate | Coupling Partner | Catalyst/Ligand | Base | Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|---|---|---|

| 5-bromo-1,2,3-triazine | 4-tert-butylphenylboronic acid | Pd(dppf)Cl2 | Ag2CO3 | MeCN | 80 °C, 30 min | 81% | uzh.ch |

| 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one | p-methoxyphenylboronic acid | XPhosPdG2/XPhos | K2CO3 | EtOH/H2O | Microwave, 135 °C, 40 min | Good to Excellent | nih.gov |

| Aryl Bromides | Potassium β-aminoethyltrifluoroborates | PdCl2(dppf)·CH2Cl2 | Cs2CO3 | Toluene/H2O | Not specified | Up to 90% | nih.gov |

Reactivity of the Fluorine Moiety

Chemical Stability and Influence on Molecular Reactivity

The reactivity of 2-fluoropyridine (B1216828) in nucleophilic aromatic substitution (SNAr) reactions is significantly higher than that of other 2-halopyridines. For example, the reaction of 2-fluoropyridine with sodium ethoxide is reported to be 320 times faster than the corresponding reaction with 2-chloropyridine. nih.gov This enhanced reactivity allows SNAr reactions at the 2-fluoro position to proceed under milder conditions, which is beneficial when working with complex molecules containing sensitive functional groups. nih.gov

Potential for Further Functionalization or Derivatization

The high reactivity of the 2-fluoro group makes it an excellent site for introducing a wide variety of functional groups via SNAr. This provides a straightforward and practical method for synthesizing 2-substituted pyridine derivatives. nih.govresearchgate.net A range of nucleophiles, including those based on nitrogen, oxygen, and sulfur, can readily displace the fluoride (B91410). nih.gov For instance, 2-fluoropyridines react with primary and secondary lithium amides under mild, transition-metal-free conditions to yield the corresponding aminopyridines in moderate to good yields. researchgate.net This pathway allows for the selective functionalization at the C-2 position, even in the presence of other halogens like bromine or chlorine at different positions on the ring. nih.gov This high selectivity for fluoride displacement over other halides is a key advantage, enabling sequential functionalization strategies on polyhalogenated pyridines. nih.gov

Table 2: Examples of Nucleophilic Aromatic Substitution on 2-Fluoropyridines

| Substrate | Nucleophile | Conditions | Product Type | Reference |

|---|---|---|---|---|

| 2-Fluoropyridine | Lithium Amides (Primary/Secondary) | Mild, catalyst-free | 2-Aminopyridines | researchgate.net |

| Substituted 2-Fluoropyridines | Various N, O, S, C nucleophiles | Mild SNAr conditions | 2-Substituted Pyridines | nih.gov |

| 2-Fluoropyridine | NaOEt in EtOH | Not specified | 2-Ethoxypyridine | nih.gov |

Reactions Involving the Nicotinamide (B372718) Core and N,N-Diethylamide Group

The nicotinamide core and the N,N-diethylamide group are generally stable but can undergo transformations under specific conditions. The nicotinamide structure is a fundamental component of the cofactor nicotinamide adenine (B156593) dinucleotide (NAD+), where it participates in crucial biological oxidation-reduction reactions. wikipedia.orgnih.gov This inherent redox activity suggests that the pyridine ring could be susceptible to chemical reduction or oxidation, although such reactions would need to overcome the ring's aromatic stability.

Amide Bond Transformations and Hydrolysis

The diethylamide group of this compound is a key site for chemical modification. While specific studies on this exact molecule are limited in publicly available literature, the reactivity of the amide bond is a well-established area of organic chemistry. Transformations typically involve nucleophilic acyl substitution, where the carbonyl carbon of the amide is attacked by a nucleophile, leading to the displacement of the diethylamine (B46881) group.

Hydrolysis, a common amide bond transformation, can be achieved under acidic or basic conditions. This reaction would yield 5-bromo-2-fluoronicotinic acid and diethylamine. The stability of the amide bond means that this transformation often requires elevated temperatures or the presence of a catalyst to proceed at a significant rate.

Table 1: Potential Amide Bond Transformations

| Transformation | Reagents and Conditions | Products |

| Hydrolysis (Acidic) | H₃O⁺, Δ | 5-Bromo-2-fluoronicotinic acid, Diethylamine |

| Hydrolysis (Basic) | NaOH, H₂O, Δ | Sodium 5-bromo-2-fluoronicotinate, Diethylamine |

This table represents theoretically possible transformations based on general amide chemistry, as specific studies on this compound are not widely documented.

Pyridine Ring Functionalization and Derivatization

The pyridine ring of this compound possesses two halogen substituents, a bromine atom at the 5-position and a fluorine atom at the 2-position, which are prime sites for functionalization. The electron-withdrawing nature of the nitrogen atom and the substituents makes the ring susceptible to nucleophilic aromatic substitution, and the bromine atom also allows for transition-metal-catalyzed cross-coupling reactions.

The bromine atom at the 5-position is a versatile handle for introducing a wide array of functional groups. For analogous compounds like 5-bromo-nicotinamides, this position is known to undergo substitution reactions where the bromine is replaced by various nucleophiles. smolecule.com For instance, reactions with amines or thiols can lead to the formation of new carbon-nitrogen or carbon-sulfur bonds, respectively. smolecule.com

Furthermore, the bromine atom is amenable to popular cross-coupling reactions such as Suzuki, Stille, and Heck couplings. These reactions, catalyzed by palladium complexes, enable the formation of carbon-carbon bonds, allowing for the introduction of alkyl, aryl, or vinyl groups at the 5-position. Such derivatization is a powerful tool for creating analogues with modified electronic and steric properties.

The fluorine atom at the 2-position also influences the reactivity of the pyridine ring, though it is generally less reactive in nucleophilic aromatic substitution than halogens at the 4-position. However, under specific conditions with strong nucleophiles, substitution of the fluorine atom could also be a potential pathway for derivatization.

Table 2: Potential Pyridine Ring Functionalization Reactions

| Reaction Type | Reagents and Conditions | Potential Products |

| Nucleophilic Aromatic Substitution (of Bromine) | R-NH₂, base | 5-(Alkyl/Aryl)amino-N,N-diethyl-2-fluoronicotinamide |

| Suzuki Coupling | Arylboronic acid, Pd catalyst, base | 5-Aryl-N,N-diethyl-2-fluoronicotinamide |

| Stille Coupling | Organostannane, Pd catalyst | 5-(Alkyl/Aryl)-N,N-diethyl-2-fluoronicotinamide |

| Heck Coupling | Alkene, Pd catalyst, base | 5-Vinyl-N,N-diethyl-2-fluoronicotinamide |

This table outlines potential derivatization strategies based on established reactivity patterns of similar bromo-pyridyl compounds. Specific experimental data for this compound is not extensively reported.

Derivatives, Analogues, and Structure Activity Relationship Sar from a Chemical Perspective

Chemical Space Exploration of Related Nicotinamide (B372718) and Picolinamide (B142947) Derivatives

The nicotinamide and picolinamide scaffolds are privileged structures in medicinal chemistry, and their chemical space has been extensively explored to develop compounds with a wide range of biological activities. This exploration involves synthesizing libraries of derivatives where substituents on both the pyridine (B92270) ring and the amide nitrogen are systematically varied.

For example, a series of 37 nicotinamide derivatives were synthesized and screened for antifungal activity, leading to the identification of a potent compound by optimizing substituents on an N-phenyl ring. nih.govmdpi.com In another study, N-(thiophen-2-yl) nicotinamide derivatives were designed by splicing two known active substructures, nicotinic acid and thiophene (B33073), resulting in fungicides with excellent activity. mdpi.comresearchgate.net This "active substructure splicing" is a common strategy in drug discovery.

The versatility of the scaffold is further demonstrated by the development of:

Enzyme Inhibitors: Isosteric analogues of nicotinamide adenine (B156593) dinucleotide (NAD+), where the nicotinamide portion was replaced by C-nucleosides of nicotinamide or picolinamide, were synthesized and found to be potent inhibitors of enzymes like alcohol dehydrogenase. nih.gov

Antimicrobial Agents: Nicotinic acid hydrazides have been synthesized and shown to possess activity against various bacterial and fungal pathogens. nih.govresearchgate.net

Pesticides: The fungicide boscalid (B143098) (2-chloro-N-(4′-chloro-[1,1′-biphenyl]-2-yl)nicotinamide) has served as a template for numerous other niacinamide-based pesticides. nih.gov

This broad exploration highlights how systematic chemical modification of the nicotinamide and picolinamide cores can yield compounds with tailored properties for diverse applications.

| Derivative Class | Core Scaffold | Modification Strategy | Application Area | Reference |

| N-Aryl Nicotinamides | Nicotinamide | Variation of substituents on an N-aryl group | Antifungal | nih.gov |

| N-(Thiophen-2-yl) Nicotinamides | Nicotinamide | Splicing of nicotinic acid and thiophene substructures | Fungicide | mdpi.com |

| C-Nucleoside Analogues | Nicotinamide / Picolinamide | Replacement of riboside with a C-nucleoside | Enzyme Inhibition | nih.gov |

| Nicotinic Acid Hydrazides | Nicotinamide | Derivatization of the amide to a hydrazide/hydrazone | Antimicrobial | nih.gov |

| 2-Chloronicotinamides | Nicotinamide | Substitution on the pyridine ring and N-aryl group | Pesticide | nih.gov |

Radiotracers and Chemically Modified Probes Derived from Halogenated Nicotinamides

Halogenated nicotinamides are valuable precursors for the synthesis of radiotracers for positron emission tomography (PET) imaging. The fluorine-18 (B77423) (¹⁸F) isotope is particularly attractive for PET due to its convenient half-life and low positron energy, which allows for high-resolution imaging. mdpi.com

The synthesis of radiofluorinated nicotinamide and picolinamide derivatives has been successfully developed. mdpi.comresearchgate.net A common strategy involves a nucleophilic aromatic substitution reaction where the radioisotope, often in the form of [¹⁸F]fluoride, displaces a leaving group (such as a nitro group) on a precursor molecule. nih.gov For example, ¹⁸F-labeled picolinamide-benzamide (¹⁸F-FPABZA) and nicotinamide-benzamide (¹⁸F-FNABZA) conjugates were synthesized to serve as diagnostic probes for melanoma. mdpi.comresearchgate.net The synthesis of ¹⁸F-FPABZA was achieved with a radiochemical yield of 26%, demonstrating the feasibility of this approach. mdpi.comresearchgate.net

Beyond radioisotopes, nicotinamide structures can be modified to create other types of chemical probes. Activity-based probes (ABPs) incorporating a reactive "warhead" and a reporter tag (like a terminal alkyne for click chemistry) have been developed to study NAD+-dependent enzymes. mdpi.com These probes allow for the visualization and quantification of active enzyme populations within complex biological samples. Bioluminescent probes have also been designed to non-invasively monitor the uptake of nicotinamide precursors in vivo. nih.gov The chemical tractability of the nicotinamide scaffold makes it an excellent platform for developing sophisticated chemical tools to investigate biological processes.

| Probe Type | Scaffold | Key Chemical Feature | Application | Reference |

| PET Radiotracer | Picolinamide/Nicotinamide | ¹⁸F-labeling | In vivo imaging of melanoma | mdpi.comresearchgate.net |

| PET Radiotracer | Fluoronicotinic Acid | ¹⁸F-labeling | In vivo imaging of adenosine (B11128) receptors | nih.gov |

| Activity-Based Probe | Thioacyllysine | Diazirine photoaffinity tag, alkyne handle | Profiling sirtuin enzyme activity | mdpi.com |

| Bioluminescent Probe | Nicotinamide Riboside | Luciferase substrate conjugation | In vivo imaging of NR uptake | nih.gov |

Analytical and Spectroscopic Characterization Methodologies for 5 Bromo N,n Diethyl 2 Fluoronicotinamide and Its Derivatives

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are fundamental in determining the precise molecular structure of 5-Bromo-N,N-diethyl-2-fluoronicotinamide. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable for unambiguous structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, ¹⁹F NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the molecular framework of this compound by providing information about the chemical environment of hydrogen, carbon, and fluorine nuclei.

¹H NMR (Proton NMR): This technique identifies the number and types of hydrogen atoms in the molecule. For this compound, one would expect to observe distinct signals for the aromatic protons on the pyridine (B92270) ring and the protons of the two ethyl groups attached to the amide nitrogen. The chemical shifts, splitting patterns (multiplicity), and integration of these signals would confirm the substitution pattern of the pyridine ring and the conformation of the diethylamide group.

¹³C NMR (Carbon-13 NMR): This method provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would produce a distinct signal in the ¹³C NMR spectrum. This includes the carbons of the pyridine ring, the carbonyl carbon of the amide, and the carbons of the diethyl groups. The chemical shifts are indicative of the electronic environment of each carbon atom.

¹⁹F NMR (Fluorine-19 NMR): As a fluorine-containing compound, ¹⁹F NMR is a highly specific and sensitive technique for characterizing this compound. A single signal would be expected, and its chemical shift would be characteristic of the fluorine atom's position on the pyridine ring. Coupling between the fluorine and adjacent protons or carbons could also be observed, providing further structural confirmation.

| Nucleus | Expected Chemical Shift Range (ppm) | Key Structural Information |

| ¹H | 0.5 - 9.0 | Presence and environment of aromatic and aliphatic protons. |

| ¹³C | 10 - 180 | Carbon framework, including aromatic, carbonyl, and aliphatic carbons. |

| ¹⁹F | -200 to 0 | Presence and electronic environment of the fluorine atom. |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass Spectrometry (MS) is employed to determine the molecular weight and elemental composition of this compound.

Mass Spectrometry (MS): This technique provides the mass-to-charge ratio (m/z) of the molecular ion, which corresponds to the molecular weight of the compound. The fragmentation pattern observed in the mass spectrum can also offer valuable structural information.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate measurement of the molecular mass, allowing for the determination of the elemental formula of this compound. This is a critical step in confirming the identity of a newly synthesized compound. For C₁₀H₁₂BrFN₂O, the expected exact mass would be calculated and compared to the experimental value.

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic methods are essential for assessing the purity of this compound and for separating it from reaction byproducts and impurities.

High-Performance Liquid Chromatography (HPLC), including Reversed-Phase HPLC (RP-HPLC)

High-Performance Liquid Chromatography (HPLC) is a primary technique for determining the purity of this compound.

Reversed-Phase HPLC (RP-HPLC): This is the most common mode of HPLC used for the analysis of moderately polar organic compounds. A nonpolar stationary phase (e.g., C18-silica) is used with a polar mobile phase (e.g., a mixture of water and acetonitrile (B52724) or methanol). The purity of the compound is determined by the peak area percentage in the chromatogram.

| HPLC Method | Stationary Phase | Typical Mobile Phase | Detection |

| RP-HPLC | C18 or C8 | Acetonitrile/Water, Methanol/Water | UV-Vis (e.g., at 254 nm) |

Radio-HPLC for Radiochemical Purity Determination

For isotopically labeled derivatives of this compound, such as those used in Positron Emission Tomography (PET), Radio-HPLC is crucial for determining radiochemical purity. This technique couples a standard HPLC system with a radioactivity detector to quantify the amount of radioactivity associated with the target compound versus any radiolabeled impurities.

Column Chromatography (Silica Gel Chromatography, Flash Chromatography)

Column chromatography is a fundamental purification technique used during the synthesis of this compound.

Silica (B1680970) Gel Chromatography: This solid-liquid chromatographic technique utilizes silica gel as the stationary phase and a nonpolar organic solvent system as the mobile phase to separate compounds based on their polarity.

Flash Chromatography: This is an air pressure-driven variation of column chromatography that allows for faster and more efficient purifications. It is routinely used to isolate the desired product from a crude reaction mixture.

Computational and Theoretical Chemistry Studies of 5 Bromo N,n Diethyl 2 Fluoronicotinamide

Quantum Chemical Calculations for Molecular Structure and Electronic Properties

Currently, there are no available quantum chemical calculations for 5-Bromo-N,N-diethyl-2-fluoronicotinamide. Such studies, often employing methods like Density Functional Theory (DFT), would provide crucial insights into its three-dimensional geometry, bond lengths, and bond angles. Furthermore, calculations of its electronic properties—such as the distribution of electron density, the energies of its frontier molecular orbitals (HOMO and LUMO), and its molecular electrostatic potential (MEP) map—are necessary to understand its intrinsic stability and potential sites for electrophilic or nucleophilic attack. Without these foundational calculations, a detailed, quantitative description of its molecular and electronic nature is not possible.

Reaction Mechanism Elucidation for Synthetic Transformations

The synthesis of this compound has been described, for instance, by reacting 5-bromo-2-fluoronicotinic acid with an appropriate aminating agent. google.comgoogle.com However, the detailed, step-by-step reaction mechanisms for this or other synthetic transformations involving the compound have not been elucidated through computational studies. Theoretical investigations could model the reaction pathways, identify transition states, and calculate activation energies, thereby providing a microscopic view of how the molecule is formed and how it might react further. This level of mechanistic detail is currently absent from the scientific record.

Prediction of Reactivity and Selectivity in Derivatization

Predicting the reactivity and selectivity of this compound in derivatization reactions is contingent on the availability of computational data. Theoretical models can be used to forecast how the molecule will behave when subjected to various reagents. For example, the presence of a bromine atom, a fluorine atom, and a diethylamide group on the pyridine (B92270) ring suggests multiple potential sites for chemical modification. Computational analysis could predict the most likely sites for substitution or other reactions, guiding the efficient synthesis of new derivatives. In the absence of such theoretical studies, the prediction of its chemical behavior remains speculative and reliant on general chemical principles rather than specific, quantitative data for this molecule.

Advanced Applications in Chemical Probe Development: a Chemical Perspective

Precursor Chemistry in Radiopharmaceutical Design and Development

5-Bromo-N,N-diethyl-2-fluoronicotinamide serves as a crucial starting material in the multi-step synthesis of PET radiotracers. Its chemical structure is strategically designed to facilitate the introduction of a positron-emitting radionuclide, most commonly fluorine-18 (B77423) (¹⁸F), through a nucleophilic substitution reaction. The bromine atom at the 5-position of the nicotinamide (B372718) ring is an effective leaving group, making the molecule susceptible to substitution by [¹⁸F]fluoride.

The synthesis of PET tracers using this precursor typically involves a "late-stage" radiofluorination approach. This strategy is advantageous as it introduces the short-lived ¹⁸F isotope (half-life ≈ 109.7 minutes) in one of the final synthetic steps, thereby minimizing the loss of radioactivity due to decay during the synthesis and purification process. Research into structurally similar compounds, such as the precursor for [¹⁸F]MEL050, has shown that bromo-precursors are often preferred over their chloro-counterparts due to an expected improvement in the incorporation of radioactive fluorine. researchgate.net

Chemical Strategies for Isotopic Labeling (e.g., ¹⁸F, ¹¹C incorporation via nucleophilic substitution)

The primary method for incorporating ¹⁸F into the this compound scaffold is through nucleophilic aromatic substitution (SₙAr). In this reaction, the electron-rich [¹⁸F]fluoride ion attacks the carbon atom bearing the bromine atom, leading to the displacement of the bromide ion and the formation of the desired ¹⁸F-labeled nicotinamide.

The efficiency of this labeling reaction is dependent on several factors:

Activation of [¹⁸F]Fluoride: The [¹⁸F]fluoride is typically produced as an aqueous solution and needs to be activated for nucleophilic substitution. This is commonly achieved by using a phase-transfer catalyst, such as Kryptofix 2.2.2 (K₂₂₂), in the presence of a weak base like potassium carbonate. The K₂₂₂ sequesters the potassium ion, leaving a "naked" and highly reactive fluoride (B91410) ion.

Reaction Conditions: The radiofluorination is generally carried out in a high-boiling point, aprotic polar solvent like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) at elevated temperatures. These conditions enhance the solubility of the reactants and increase the reaction rate.

Leaving Group: The choice of bromine as a leaving group is a key aspect of the precursor's design. While fluorine itself is a poor leaving group in SₙAr reactions due to the strong C-F bond, bromine is a better leaving group, facilitating the substitution reaction. researchgate.net

While ¹⁸F is the most common isotope incorporated using this precursor, the nicotinamide scaffold could potentially be adapted for labeling with other positron emitters like carbon-11 (B1219553) (¹¹C). However, this would necessitate a different synthetic strategy, likely involving the introduction of a suitable leaving group for ¹¹C-methylation or the use of a ¹¹C-labeled synthon.

The following table summarizes typical conditions for the ¹⁸F-labeling of bromo-substituted aromatic precursors, which are analogous to the expected conditions for this compound.

| Parameter | Typical Condition | Rationale |

|---|---|---|

| Radionuclide | [¹⁸F]Fluoride | Produced from [¹⁸O]H₂O via the (p,n) nuclear reaction. |

| Activation | K₂CO₃/Kryptofix 2.2.2 | Generates a highly nucleophilic, "naked" fluoride ion. |

| Solvent | DMSO, DMF, or Acetonitrile (B52724) | Aprotic polar solvents that solvate the cation but not the fluoride anion, enhancing its nucleophilicity. |

| Temperature | 80-160 °C | Provides the necessary activation energy for the SₙAr reaction. |

| Reaction Time | 5-30 minutes | Optimized to achieve high radiochemical yield while minimizing decay of ¹⁸F. |

Rational Chemical Design for Enhanced Probe Characteristics

The rational design of a precursor molecule like this compound is critical for developing a successful PET probe. Several chemical characteristics of the precursor and the resulting radiotracer are carefully considered to optimize performance.

Specific Activity: Specific activity, defined as the amount of radioactivity per unit mass of the compound, is a crucial parameter for PET tracers that bind to low-density targets like receptors. High specific activity ensures that a sufficient radioactive signal can be detected without administering a pharmacologically active dose of the compound, which could perturb the biological system being studied. The use of a no-carrier-added (NCA) [¹⁸F]fluoride and efficient purification methods to separate the radiolabeled product from the unlabeled precursor are essential for achieving high specific activity. nih.gov

The following table outlines the key design considerations for enhancing PET probe characteristics based on the precursor chemistry.

| Probe Characteristic | Rational Design Strategy | Impact of this compound |

|---|---|---|

| Chemical Stability | Incorporation of a strong C-¹⁸F bond on an aromatic ring. | The aryl-fluoride bond is inherently strong, and the nicotinamide scaffold provides a stable platform. |

| Specific Activity | Use of NCA radionuclide and efficient purification. | The bromo-precursor allows for good separation from the ¹⁸F-labeled product via HPLC, facilitating high specific activity. |

| Precursor Yield | Efficient and scalable synthesis of the precursor. | The synthetic route must be optimized for high yield and purity. |

| Radiochemical Yield | Selection of an appropriate leaving group and optimization of reaction conditions. | The bromo group is a more effective leaving group than chloro for this type of nucleophilic substitution, leading to higher potential yields. researchgate.net |

Future Directions and Emerging Research Perspectives for Halogenated Nicotinamide Chemistry

Development of Novel and Sustainable Synthetic Routes

The synthesis of halogenated nicotinamides, including 5-Bromo-N,N-diethyl-2-fluoronicotinamide, has traditionally relied on multi-step processes that may involve hazardous reagents and generate significant waste. The future of synthesizing such compounds lies in the adoption of green and sustainable chemistry principles. researchgate.netnih.gov These approaches aim to improve efficiency, reduce environmental impact, and enhance safety.

Key strategies for the sustainable synthesis of halogenated nicotinamides include:

Microwave-Assisted Synthesis: This technique can significantly reduce reaction times and improve yields in the synthesis of pyridine (B92270) derivatives. nih.gov

Multicomponent Reactions: One-pot reactions that combine multiple starting materials to form a complex product in a single step can improve atom economy and reduce the need for intermediate purification steps. researchgate.net

Green Catalysts and Solvents: The use of environmentally benign catalysts and solvents is a cornerstone of green chemistry. researchgate.net For instance, iron-catalyzed cyclization presents a greener alternative for pyridine synthesis. rsc.org

Biocatalysis: Employing enzymes, such as nitrile hydratases, offers a highly selective and environmentally friendly route for the production of nicotinamide (B372718) and its derivatives. researchgate.netnih.gov

A plausible sustainable synthetic route to this compound could involve the amidation of a 5-bromo-2-fluoronicotinic acid precursor. The development of green methods for producing this precursor is crucial.

Table 1: Comparison of Sustainable Synthetic Methods for Halogenated Nicotinamides

| Method | Advantages | Disadvantages |

|---|---|---|

| Microwave-Assisted Synthesis | Faster reaction times, higher yields, improved process control. | Specialized equipment required, potential for localized overheating. |

| Multicomponent Reactions | High atom economy, reduced waste, simplified procedures. | Optimization can be complex, may require specific catalysts. |

| Green Catalysts/Solvents | Reduced environmental impact, lower toxicity, potential for recyclability. | Catalyst availability and cost, may require process optimization. |

| Biocatalysis | High selectivity, mild reaction conditions, biodegradable catalysts. | Enzyme stability and cost, potential for substrate inhibition. |

Exploration of Underexplored Reaction Pathways for Enhanced Derivatization

The derivatization of this compound offers a pathway to novel compounds with potentially enhanced biological activities. The presence of two distinct halogen atoms—fluorine and bromine—at different positions on the pyridine ring provides opportunities for selective functionalization.

Underexplored reaction pathways for derivatization include:

Nucleophilic Aromatic Substitution (SNAr) at the 2-position: The fluorine atom at the 2-position is activated towards nucleophilic attack. nih.gov This allows for the introduction of a wide range of nucleophiles, such as amines, alkoxides, and thiols, to generate a library of new derivatives. nih.govepa.gov

Cross-Coupling Reactions at the 5-position: The bromine atom at the 5-position is amenable to various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. These reactions enable the formation of carbon-carbon and carbon-heteroatom bonds, leading to a diverse array of substituted nicotinamides.

Halogen-Induced Cyclizations: The strategic use of the halogen atoms as electrophilic activators can lead to the formation of novel heterocyclic ring systems fused to the nicotinamide core. mdpi.com

Table 2: Potential Derivatization Pathways for this compound

| Position | Reaction Type | Potential Reagents | Potential Outcome |

|---|---|---|---|

| 2-Fluoro | Nucleophilic Aromatic Substitution (SNAr) | Amines, Alcohols, Thiols | Introduction of diverse functional groups, modulation of electronic properties. |

| 5-Bromo | Suzuki Coupling | Boronic acids/esters | Formation of C-C bonds, introduction of aryl or alkyl groups. |

| 5-Bromo | Sonogashira Coupling | Terminal alkynes | Formation of C-C triple bonds, introduction of alkynyl moieties. |

| 5-Bromo | Buchwald-Hartwig Amination | Amines | Formation of C-N bonds, introduction of various amino groups. |

Integration with Flow Chemistry and Automated Synthesis for Scalability

The transition from laboratory-scale synthesis to industrial production requires scalable and efficient manufacturing processes. Flow chemistry, particularly utilizing microreactors, presents a powerful solution for the synthesis of active pharmaceutical ingredients (APIs). mdpi.comacs.orgasynt.com This technology offers significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and precise control over reaction parameters. cosmic-etn.euscielo.brnumberanalytics.comnih.govwikipedia.orgmdpi.com

The application of flow chemistry to the synthesis of this compound could lead to:

Improved Safety: The small reaction volumes in microreactors minimize the risks associated with handling hazardous reagents and exothermic reactions. nih.gov

Enhanced Efficiency: Continuous processing allows for higher throughput and reduced downtime compared to batch methods. seqens.comazolifesciences.com

Consistent Product Quality: Precise control over reaction conditions ensures reproducible results and high product purity. seqens.com

Facilitated Scale-up: Scaling up production in a flow system can be achieved by extending the operation time or by "numbering up" (running multiple reactors in parallel). manmonthly.com.auchemicalindustryjournal.co.uk

Table 3: Comparison of Batch vs. Flow Synthesis for Halogenated Nicotinamides

| Parameter | Batch Synthesis | Flow Synthesis |

|---|---|---|

| Scalability | Often requires re-optimization of reaction conditions. | More straightforward by extending run time or parallelization. manmonthly.com.auchemicalindustryjournal.co.uk |

| Safety | Higher risk with large volumes of hazardous materials. | Inherently safer due to small reactor volumes. nih.gov |

| Heat & Mass Transfer | Can be inefficient, leading to side reactions. | Highly efficient, allowing for better control and selectivity. scielo.brmdpi.com |

| Process Control | More challenging to maintain homogeneity. | Precise control over temperature, pressure, and residence time. seqens.com |

| Throughput | Limited by vessel size and reaction/workup time. | Continuous production leads to higher throughput. azolifesciences.com |

Advanced Computational Modeling for Rational Molecular Design and Property Prediction

Computational chemistry and molecular modeling are indispensable tools in modern drug discovery and development. researchgate.net These methods can be applied to the study of halogenated nicotinamides to predict their properties, understand their interactions with biological targets, and guide the design of new and improved analogs.

Key computational approaches include:

Density Functional Theory (DFT): DFT calculations can provide insights into the electronic structure, reactivity, and spectroscopic properties of molecules like this compound. mdpi.comrsc.orgbiointerfaceresearch.comresearchgate.net

Quantitative Structure-Activity Relationship (QSAR): QSAR models can be developed to correlate the structural features of a series of compounds with their biological activity, enabling the prediction of the potency of new derivatives. researchgate.netresearchgate.netnih.govbio-hpc.eu

Molecular Docking: This technique can predict the binding mode of a ligand within the active site of a protein, providing a rationale for its biological activity and guiding the design of more potent inhibitors. scispace.comufl.edu

By leveraging these computational tools, researchers can prioritize the synthesis of compounds with the highest probability of success, thereby saving time and resources. nih.govnih.gov

Table 4: Applications of Computational Modeling in Halogenated Nicotinamide Research

| Modeling Technique | Application | Predicted Properties |

|---|---|---|

| Density Functional Theory (DFT) | Elucidation of electronic structure and reactivity. | Molecular geometry, electronic distribution, reaction energetics. mdpi.comrsc.org |

| QSAR | Prediction of biological activity based on molecular descriptors. | Potency (e.g., IC50), toxicity, pharmacokinetic properties. researchgate.netresearchgate.net |

| Molecular Docking | Prediction of ligand-protein binding interactions. | Binding affinity, orientation in the active site, key interactions. scispace.com |

Q & A

Q. What are the recommended synthetic routes for 5-Bromo-N,N-diethyl-2-fluoronicotinamide?

A common approach involves multi-step reactions starting from halogenated pyridine precursors. For example, bromo-fluoropyridine derivatives (e.g., 5-bromo-2-fluoropyridine, CAS 766-11-0) can undergo amidation with diethylamine under reflux in solvents like tetrahydrofuran (THF) using potassium carbonate as a base . Key steps include nucleophilic substitution at the pyridine ring and purification via column chromatography. Reaction progress is monitored using Thin Layer Chromatography (TLC), and final products are characterized via H/C NMR and Mass Spectrometry (MS) to confirm molecular weight and substituent positions .

Q. What spectroscopic techniques are critical for characterizing this compound?

Nuclear Magnetic Resonance (NMR) is essential for confirming the positions of bromine, fluorine, and diethylamide groups on the pyridine ring. F NMR can specifically resolve fluorine environments, while H NMR identifies ethyl group splitting patterns. High-Resolution Mass Spectrometry (HRMS) validates molecular weight (219.01 g/mol), and Infrared Spectroscopy (IR) confirms carbonyl (C=O) and C-F bond stretches .

Q. What stability considerations are necessary for storing this compound?

The compound’s bromine and fluorine substituents may render it sensitive to light and moisture. Storage in amber glass vials under inert gas (e.g., argon) at 0–6°C is recommended to prevent decomposition. Stability under acidic/basic conditions should be tested via accelerated degradation studies .

Advanced Research Questions

Q. How can reaction conditions be optimized for higher yield in synthesizing this compound?

Employ Design of Experiments (DoE) to systematically vary parameters such as solvent polarity (e.g., THF vs. DMF), temperature (25–80°C), and base strength (KCO vs. NaH). Response Surface Methodology (RSM) can model interactions between variables and identify optimal conditions . For example, increasing reaction time in polar aprotic solvents may enhance nucleophilic substitution efficiency .

Q. How can computational methods predict the reactivity of this compound in nucleophilic substitutions?

Density Functional Theory (DFT) calculations can map electron density distributions to identify reactive sites. For instance, the electron-withdrawing fluorine at position 2 may activate the pyridine ring for bromine displacement. Molecular docking studies can further predict binding affinities with biological targets (e.g., kinases) .

Q. How to resolve contradictions in reported biological activities of fluorinated nicotinamide derivatives?

Structural analogs (e.g., 5-Bromo-N-phenylnicotinamide) show kinase inhibition, but substituent variations (phenyl vs. diethyl) may alter steric/electronic profiles. Conduct comparative assays using isothermal titration calorimetry (ITC) to measure binding constants and validate target specificity. Cross-reference with X-ray crystallography data to correlate activity with molecular interactions .

Q. What mechanistic insights explain the selectivity of this compound in cross-coupling reactions?

The bromine atom at position 5 is primed for Suzuki-Miyaura coupling with boronic acids, while the fluorine at position 2 directs regioselectivity. Kinetic studies using C/F isotopic labeling can track substitution pathways. Compare with dichloro-fluoronicotinamide derivatives (e.g., 2,6-dichloro-5-fluoronicotinamide, CAS 113237-20-0) to assess halogen effects on reactivity .

Data Contradiction Analysis

Q. How to address discrepancies in reported solubility profiles of halogenated nicotinamides?

Solubility variations (e.g., in DMSO vs. aqueous buffers) may arise from crystallinity differences or hydration effects. Use differential scanning calorimetry (DSC) to analyze polymorphic forms and dynamic light scattering (DLS) to assess aggregation. Cross-validate with HPLC-UV under varied mobile phase conditions .

Q. Why do biological activity assays for this compound show variability across cell lines?

Cell permeability differences (influenced by diethylamide lipophilicity) and metabolic stability (e.g., cytochrome P450-mediated degradation) may contribute. Perform parallel assays with fluorogenic substrates and use LC-MS/MS to quantify intracellular concentrations .

Methodological Guidance

Q. What statistical approaches validate reproducibility in synthetic batches?

Apply ANOVA to compare yields and purity across ≥3 independent batches. Use Principal Component Analysis (PCA) to correlate impurity profiles (e.g., unreacted precursors) with reaction parameters .

Q. How to design a structure-activity relationship (SAR) study for this compound derivatives?

Synthesize analogs with modified substituents (e.g., replacing bromine with chlorine or ethyl groups with methyl). Test in vitro against target enzymes (e.g., kinases) and use multivariate regression to link structural descriptors (e.g., Hammett σ values) to IC data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.